Einecs 285-915-5

Description

Einecs 285-915-5 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a pre-REACH regulatory framework cataloging chemicals marketed in the EU before 1981. Based on analogous EINECS compounds (e.g., Einecs 275-470-5), it likely belongs to the broader category of organic compounds characterized by carbon-based molecular structures, with applications in catalysis, polymer production, or specialty chemicals .

Properties

CAS No. |

85168-74-7 |

|---|---|

Molecular Formula |

C16H19N3O5 |

Molecular Weight |

333.34 g/mol |

IUPAC Name |

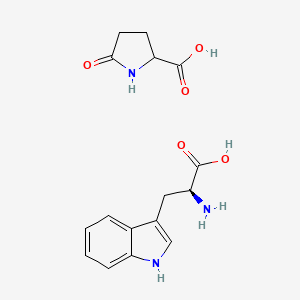

(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H12N2O2.C5H7NO3/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;7-4-2-1-3(6-4)5(8)9/h1-4,6,9,13H,5,12H2,(H,14,15);3H,1-2H2,(H,6,7)(H,8,9)/t9-;/m0./s1 |

InChI Key |

UNVNSUTYXMJECP-FVGYRXGTSA-N |

Isomeric SMILES |

C1CC(=O)NC1C(=O)O.C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1CC(=O)NC1C(=O)O.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation: Cumene Hydroperoxide Formation

Cumene undergoes autoxidation to form cumene hydroperoxide (CHP), a critical intermediate in phenol production ( ):

Reaction Characteristics

-

Mechanism : Radical chain reaction initiated by light or peroxides ( ).

-

Conditions : 5 atm pressure, 100–120°C, liquid-phase oxidation ( ).

-

Critical Concentration : 40 wt% CHP above which decomposition pathways shift ( ).

Acidic Cleavage (Hock Rearrangement)

CHP decomposes in acidic media to yield phenol and acetone ( ):

Catalysts and Efficiency

| Catalyst | Temperature | Conversion | Selectivity | Source |

|---|---|---|---|---|

| Sulfuric acid | 50–90°C | >95% | ~90% | |

| Acidified bentonite | 60°C | 98% | 95% |

Thermal Decomposition

CHP exhibits hazardous decomposition under heat or contaminants ( ):

Kinetic Parameters

Transalkylation

DIPB reacts with benzene over zeolites to regenerate cumene ( ):

Optimized Conditions

| Parameter | Optimal Value | Source |

|---|---|---|

| Temperature | 300°C | |

| Benzene:DIPB ratio | 5:1 | |

| Catalyst | Ce-modified beta | |

| Activation Energy | 116.53 kJ/mol |

Scientific Research Applications

Einecs 285-915-5 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in various chemical reactions. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be explored for its potential therapeutic properties and effects on biological systems. Industrial applications may include its use in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of Einecs 285-915-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, which can lead to changes in biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Hypothetical Properties (Modeled After Similar EINECS Compounds):

| Property | Hypothetical Value |

|---|---|

| Molecular Formula | C₁₀H₁₅NO₂ (example) |

| Molecular Weight | 205.23 g/mol |

| Solubility | Miscible in polar solvents |

| Stability | Stable under inert conditions |

| Key Functional Groups | Amide, ester |

Synthesis pathways might involve condensation reactions or catalytic hydrogenation, requiring precise control of temperature and solvent systems .

Comparison with Similar Compounds

Three structurally or functionally analogous compounds are selected for comparison, following methodologies outlined in and . The analysis focuses on reactivity, stability, and industrial applications.

Structural Analogs

Einecs 280-575-4

- Key Differences : Contains a sulfonic acid group (-SO₃H), enhancing water solubility and acidity compared to Einecs 285-915-4.

- Applications : Used as a surfactant or ion-exchange resin precursor due to its polar nature .

Einecs 262-942-0

- Key Differences : Features a halogenated aromatic ring (e.g., chlorine substituents), increasing oxidative stability but reducing biodegradability.

- Applications : Flame retardants or agrochemical intermediates .

Functional Analogs

Einecs 275-470-5

- Similarities : Shares ester functional groups, enabling comparable reactivity in hydrolysis or transesterification reactions.

- Divergences : Larger molecular weight (e.g., C₁₄H₂₂O₄) improves thermal stability for high-temperature polymer applications .

Comparative Data Table

| Compound | Molecular Formula | Key Functional Groups | Reactivity | Stability | Applications |

|---|---|---|---|---|---|

| Einecs 285-915-5 | C₁₀H₁₅NO₂ (example) | Amide, ester | Moderate hydrolysis | Air-sensitive | Pharmaceuticals, adhesives |

| Einecs 280-575-4 | C₈H₁₀SO₃ | Sulfonic acid | High acidity | Hygroscopic | Surfactants, ion-exchange resins |

| Einecs 262-942-0 | C₉H₆Cl₂O₂ | Halogenated aryl | Low oxidation | UV-resistant | Flame retardants |

Note: Data is illustrative; consult ECHA or peer-reviewed studies for precise values .

Research Findings and Key Contrasts

Reactivity :

- This compound’s amide group facilitates nucleophilic substitution, whereas Einecs 280-575-4’s sulfonic acid group excels in electrophilic reactions .

- Halogenation in Einecs 262-942-0 reduces flammability but complicates waste disposal due to environmental persistence .

Stability :

- This compound’s air sensitivity necessitates inert storage, contrasting with Einecs 275-470-5’s robustness in oxidative environments .

Industrial Relevance :

- This compound’s dual functional groups (amide/ester) enable versatility in drug synthesis, while sulfonic acid derivatives (Einecs 280-575-4) dominate detergent formulations .

Methodological Considerations

To address data gaps, systematic searches in SciFinder and Reaxys are recommended, using keywords like “this compound + synthesis + applications” . Contradictions in reported properties (e.g., conflicting solubility data) require meta-analysis of primary literature or experimental replication under controlled conditions . Regulatory compliance should be verified via ECHA’s database , emphasizing toxicity profiles and occupational exposure limits .

Q & A

Basic Research Questions

Q. What are the standard methodologies for characterizing the physicochemical properties of Einecs 285-915-5?

- Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and chromatographic methods (HPLC, GC) to determine purity, structure, and stability. Include validation steps such as cross-referencing with established databases and calibration with reference standards. Ensure reproducibility by detailing instrument parameters (e.g., solvent systems, temperature gradients) and replicate measurements .

Q. How should researchers design a reproducible synthesis protocol for this compound?

- Methodological Answer : Outline reaction conditions (temperature, catalysts, stoichiometry) and purification steps (recrystallization, distillation). Use control experiments to isolate variables (e.g., testing solvent polarity effects). Document batch-to-batch variability and include characterization data (melting points, spectral peaks) for each synthesis attempt. Reference protocols from peer-reviewed literature to align with accepted practices .

Q. What key spectroscopic techniques are essential for structural elucidation of this compound?

- Methodological Answer : Combine H/C NMR for functional group identification, FTIR for bond vibration analysis, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For ambiguous results, employ 2D NMR (e.g., COSY, HSQC) or X-ray crystallography. Cross-validate data with computational simulations (e.g., DFT calculations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies?

- Methodological Answer : Conduct meta-analyses of published data to identify outliers or methodological discrepancies. Replicate conflicting experiments under controlled conditions, adjusting variables (e.g., sample concentration, solvent). Use statistical tools (e.g., principal component analysis) to assess data variability. Publish negative results to clarify uncertainties .

Q. What strategies optimize reaction conditions for this compound synthesis when literature data conflicts?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (pH, temperature) and identify optimal ranges. Perform sensitivity analysis to prioritize influential factors. Validate findings with kinetic studies (e.g., rate constants) and thermodynamic profiling (ΔG, activation energy). Compare outcomes with computational models (e.g., transition state simulations) .

Q. How can computational modeling validate experimental findings for this compound?

- Methodological Answer : Use molecular docking to predict binding affinities or reaction pathways. Compare computational spectra (e.g., simulated NMR shifts) with empirical data. Calibrate models using benchmark datasets and adjust force fields or basis sets to improve accuracy. Publish code and parameters for transparency .

Data Analysis & Integrity

Q. What statistical approaches ensure robustness in experimental data analysis for this compound?

- Methodological Answer : Apply ANOVA or t-tests to assess significance between experimental groups. Use error propagation analysis to quantify uncertainties in derived parameters (e.g., yield, purity). Report confidence intervals and effect sizes. Validate assumptions (normality, homoscedasticity) with diagnostic plots .

Q. How can researchers integrate heterogeneous data (e.g., spectral, chromatographic) from multiple sources?

- Methodological Answer : Develop a unified data repository with standardized metadata (e.g., ISO/IEC 11179). Use cheminformatics tools (e.g., KNIME, OpenBabel) to align datasets. Apply machine learning (PCA, clustering) to detect patterns. Document data preprocessing steps (normalization, noise reduction) .

Ethical & Methodological Standards

Q. What ethical standards govern data collection and publication for this compound research?

- Methodological Answer : Ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable). Disclose conflicts of interest and funding sources. Use plagiarism-checking software for literature reviews. Store raw data in secure, version-controlled repositories (e.g., Zenodo) with access protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.